benzaldehyde (7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
Description
Crystallographic Analysis and X-ray Diffraction Studies
X-ray crystallographic analysis represents the most definitive method for determining the precise three-dimensional structure of this compound. Single crystal X-ray diffraction studies provide unambiguous confirmation of molecular structure, revealing exact bond lengths, bond angles, and spatial arrangements of all atoms within the crystalline lattice. The crystallographic data typically confirms the molecular structure through displacement ellipsoid plots and detailed geometric parameters.
Similar hydrazone-purine compounds have been successfully characterized using X-ray diffraction techniques, providing valuable comparative data. For instance, studies of related benzylidenehydrazine derivatives have revealed important structural features including the preferred conformations of the hydrazone linkage and the influence of substituents on molecular packing. The crystallographic analysis confirms the formation of the hydrazone bond and establishes the precise geometry of the conjugated system.
The crystal packing patterns observed in hydrazone compounds often reveal extensive hydrogen bonding networks that stabilize the crystalline structure. These intermolecular interactions are crucial for understanding the solid-state properties and can provide insights into potential biological interactions. The X-ray diffraction data allows for determination of all intra- and intermolecular contacts, providing a complete picture of the crystal architecture.
Crystallographic studies of purine derivatives have demonstrated the importance of hydrogen bonding in determining crystal structure. The purine ring system can participate in multiple hydrogen bonding interactions through its nitrogen atoms and any available NH groups. In the case of this compound, the hydrazone NH group can serve as both hydrogen bond donor and acceptor, contributing to complex three-dimensional networks in the crystal structure.
Advanced crystallographic techniques have also been employed to study similar compounds, including the use of three-dimensional electron diffraction (3D-ED) for microcrystalline samples where conventional X-ray methods may be challenging. This approach has proven particularly valuable for purine-based compounds where crystal quality or size limitations may preclude standard X-ray analysis.
Computational Modeling of Molecular Geometry
Computational modeling using density functional theory (DFT) methods provides essential insights into the optimized molecular geometry of this compound. DFT calculations, particularly using the B3LYP functional with appropriate basis sets such as 6-31G(d,p), allow for accurate prediction of bond lengths, bond angles, and overall molecular conformation. These computational studies complement experimental crystallographic data and provide theoretical validation of observed structural features.
The computational analysis reveals important geometric parameters including the planarity of the purine ring system and the preferred conformation of the hydrazone linkage. DFT calculations can predict whether the hydrazone adopts an E or Z configuration, with the E isomer typically being energetically more stable due to reduced steric hindrance. The computational results also provide information about the rotational barriers around key bonds, particularly the C-N bond of the hydrazone group.
Electronic structure calculations offer valuable insights into the distribution of electron density throughout the molecule. The conjugated system involving the purine ring, hydrazone linkage, and benzaldehyde moiety creates an extended π-electron system that influences the compound's chemical reactivity and potential biological activity. Frontier molecular orbital analysis reveals the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding chemical reactivity and potential drug-target interactions.
Computational studies have also been applied to investigate the intermolecular interactions that govern crystal packing. Molecular dynamics simulations can provide information about the flexibility of the molecule in different environments and the stability of various conformations. These calculations are particularly valuable for understanding how the allyl group and other flexible substituents behave in different chemical environments.
The accuracy of computational predictions can be validated by comparison with experimental data from X-ray crystallography and spectroscopic measurements. Good agreement between calculated and experimental bond lengths and angles provides confidence in the computational model and supports its use for predicting properties that may be difficult to measure experimentally.
Tautomeric Behavior of the Hydrazone-Purine System
The tautomeric behavior of this compound represents a complex phenomenon involving multiple equilibrium processes that significantly influence the compound's chemical and biological properties. Hydrazone compounds can exist in equilibrium between different tautomeric forms, most notably the hydrazone and azo tautomers, with the hydrazone form generally being thermodynamically favored. Spectroscopic evidence consistently supports the predominance of the hydrazone tautomeric form in solution, as demonstrated by characteristic NMR spectral features and absorption patterns.
The purine ring system itself exhibits well-documented tautomeric behavior, particularly involving the positions of hydrogen atoms on the nitrogen atoms of the imidazole ring. Low-temperature NMR studies have revealed that purine derivatives can exist as mixtures of N7-H and N9-H tautomers, with the relative populations depending on the substitution pattern and environmental conditions. For 6-substituted purines, the tautomeric equilibrium can be quantified using characteristic chemical shifts and coupling constants observed in NMR spectroscopy.
The combination of hydrazone and purine tautomerism in this compound creates a complex system where multiple tautomeric states may coexist. The 8-position substitution with the hydrazone group introduces additional complexity, as this substitution can influence the electronic distribution throughout the purine ring system. Studies of related 8-arylhydrazono purine derivatives have demonstrated that these compounds exist predominantly in the hydrazone tautomeric form, as evidenced by the correlation of acid dissociation constants with Hammett substituent parameters.
Temperature-dependent NMR studies provide valuable insights into the kinetics of tautomeric interconversion. At low temperatures, separate signals corresponding to individual tautomers can sometimes be observed, while at higher temperatures, rapid exchange leads to averaged signals reflecting the weighted contribution of all tautomeric forms. This temperature dependence allows for determination of activation barriers for tautomeric interconversion and provides thermodynamic parameters for the equilibrium processes.
The tautomeric behavior has significant implications for the biological activity of the compound. Different tautomeric forms may exhibit distinct binding affinities for biological targets, and the equilibrium distribution between tautomers can influence the overall pharmacological profile. Understanding tautomeric behavior is therefore crucial for predicting hydrogen bonding patterns and interactions with biological targets such as enzymes or receptors.
Computational methods can complement experimental tautomeric studies by providing theoretical predictions of relative tautomer stabilities and interconversion pathways. DFT calculations can determine the energy differences between tautomeric forms and identify transition states for tautomeric processes. These calculations are particularly valuable when experimental determination of tautomeric populations is challenging due to rapid exchange or overlapping spectral features.
Properties
IUPAC Name |
8-[(2E)-2-benzylidenehydrazinyl]-3-methyl-7-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-3-9-22-12-13(21(2)16(24)19-14(12)23)18-15(22)20-17-10-11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H,18,20)(H,19,23,24)/b17-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSDTJNABNEXQY-LICLKQGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=CC=C3)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=CC=C3)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown The compound’s structure suggests it may interact with certain enzymes or receptors, potentially affecting various biochemical pathways
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Understanding these effects requires extensive research, including in vitro and in vivo studies.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets. Specific details on how these factors influence the action of this compound are currently unavailable.
Biological Activity
Benzaldehyde derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, the compound benzaldehyde (7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is particularly noteworthy for its potential therapeutic effects. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine with benzaldehyde in the presence of a suitable catalyst. The reaction conditions are optimized to enhance yield and purity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various pharmacological assays. Key findings include:
The proposed mechanisms by which this compound exerts its biological effects include:
- Interaction with Enzymes : The hydrazone group can form stable complexes with metal ions and influence various biochemical pathways.
- Modulation of Inflammatory Pathways : By inhibiting TNF-α production and other inflammatory mediators, the compound may modulate immune responses effectively.
Research Findings and Case Studies
Several studies have highlighted the biological activities associated with benzaldehyde derivatives and their hydrazones:
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antitumor Activity
Hydrazone derivatives, including benzaldehyde (7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone, have been investigated for their antitumor properties. These compounds exhibit potent activity against multidrug-resistant cancer cells. Research indicates that hydrazone derivatives can effectively inhibit tumor growth and may be used as therapeutic agents for various cancers, including those resistant to conventional treatments .
1.2 Antiviral Properties
Recent studies have shown that hydrazone modifications can enhance the antiviral activity of certain compounds. For instance, derivatives with hydrazone linkages have been synthesized to combat viral infections such as the Tobacco mosaic virus. These compounds demonstrated significant efficacy in preliminary tests, indicating the potential for further development as antiviral agents .
Synthesis and Chemical Modifications
2.1 Synthesis Techniques
The synthesis of this compound often involves the reaction of hydrazones with various aldehydes or ketones under acidic or basic conditions. This method allows for the introduction of different functional groups that can enhance biological activity or modify physical properties for specific applications.
2.2 Structure Activity Relationship (SAR) Studies
Understanding the structure activity relationship is crucial for optimizing the efficacy of benzaldehyde derivatives. By altering substituents on the hydrazone moiety or modifying the purine scaffold, researchers can develop compounds with improved potency and selectivity against target cells .
Materials Science Applications
3.1 Polymer Chemistry
Benzaldehyde hydrazones are being explored in polymer chemistry for creating pH-sensitive materials. These materials can respond to environmental changes by altering their solubility or mechanical properties. For example, polymers incorporating benzaldehyde hydrazones have been used to develop drug delivery systems that release therapeutic agents in response to specific pH levels .
3.2 Catalysis
The incorporation of benzaldehyde hydrazones into catalytic systems has shown promise in organic synthesis. These compounds can act as ligands in metal-catalyzed reactions, enhancing reaction rates and selectivity while providing a pathway for the synthesis of complex organic molecules .
Case Studies
Comparison with Similar Compounds
Core Structure and Substitution Patterns
The purine-2,6-dione core is conserved across all analogs. Key variations occur at positions 7 and 8:
Physicochemical Properties
- Melting Points: Hydrazone derivatives typically exhibit high melting points (e.g., 213–246°C in , °C in ) due to crystalline stability .
- Solubility : PEGylated analogs () show enhanced aqueous solubility, whereas alkyl/aryl substituents (e.g., 7-octyl in ) increase lipophilicity . The allyl group in the target compound may balance moderate solubility.
Comparative Data Table
Research Findings and Implications
- Biological Activity: While the target compound’s activity is unspecified, PEGylated analogs () demonstrate adenosine receptor antagonism, suggesting hydrazones may target similar pathways if optimized for solubility .
- Structural Insights : The allyl group’s smaller size compared to benzyl or octyl groups () could enhance binding pocket accessibility in enzyme targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
